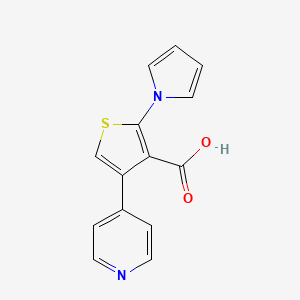

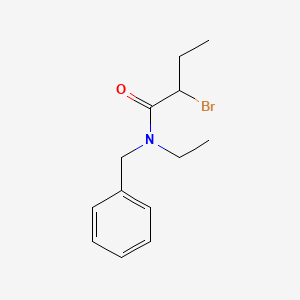

![molecular formula C14H11N3O2 B1392702 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one CAS No. 1243022-01-6](/img/structure/B1392702.png)

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Übersicht

Beschreibung

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound. It is a derivative of pyrido[2,3-b]pyrazin-3(4H)-one . This compound has been designed as an inhibitor of aldose reductase (ALR2), an enzyme that plays a key role in the development of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .

Molecular Structure Analysis

The molecular structure of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one is represented by the formula C14H11N3O2 . More detailed information about its structure can be found in specialized chemical databases .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one can be found in specialized chemical databases . The compound has the molecular formula C14H11N3O2 .Wissenschaftliche Forschungsanwendungen

Antitubercular Agent Development

The structural similarity of “4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one” to other heteroaromatic compounds that have shown moderate anti-tuberculostatic activity suggests potential as a scaffold for developing new antitubercular agents . The compound’s ability to undergo condensation with aromatic and heteroaromatic aldehydes to form hydrazides, which are key structures in many antitubercular drugs, is particularly promising.

Nonlinear Optical (NLO) Material Synthesis

Pyrido[2,3-b]pyrazine derivatives, including those related to “4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one,” have been identified as having significant contributions towards NLO technological applications . Their high NLO response makes them suitable for the development of materials for optoelectronic devices.

Electrochemical DNA Sensing

Compounds based on the pyrido[2,3-b]pyrazine core have been utilized for the first time in electrochemical sensing of DNA . This application is critical for the development of biosensors that can detect genetic material with high sensitivity and specificity.

Antioxidant and Antiurease Activities

The same pyrido[2,3-b]pyrazine derivatives have also demonstrated in vitro antioxidant and antiurease activities . These properties are valuable for the development of therapeutic agents against oxidative stress-related diseases and urease-related disorders.

Fluorescent Material for OLEDs

The pyrido[2,3-b]pyrazine core has been used to design and synthesize fluorescent materials for high-performance organic light-emitting diodes (OLEDs) . The high photoluminescence quantum efficiency (PLQY) and simple molecular structure of these compounds make them attractive for cost-effective multicolor display applications.

Pharmacologically Promising Compounds

The ability to form N′-arylmethylidene and N′-hetarylmethylidene hydrazides through condensation reactions positions “4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one” as a precursor for pharmacologically promising compounds . This versatility in chemical reactions opens up possibilities for drug discovery and development in various therapeutic areas.

Wirkmechanismus

Target of Action

It’s known that similar pyrido[2,3-b]pyrazine derivatives have been utilized for electrochemical sensing of dna , suggesting that DNA could be a potential target.

Mode of Action

It’s known that similar compounds have been used in electrochemical dna sensing . In this process, the compound may bind to the DNA on the sensor surface, causing a change in the electrical properties of the sensor. This change can be measured and used to determine the presence or concentration of the DNA in the sample .

Biochemical Pathways

Given its potential role in dna sensing , it may influence pathways related to DNA synthesis and repair.

Result of Action

Similar compounds have shown remarkable contributions towards nonlinear optical (nlo) technological applications .

Zukünftige Richtungen

The future directions of research on 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one could involve further exploration of its inhibitory effect on aldose reductase (ALR2) and its potential applications in the treatment of diabetes complications and oxidative stress processes associated with diabetes and other pathologies .

Eigenschaften

IUPAC Name |

4-benzyl-1H-pyrido[2,3-b]pyrazine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXRZXASFIXKPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

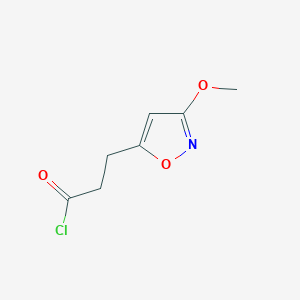

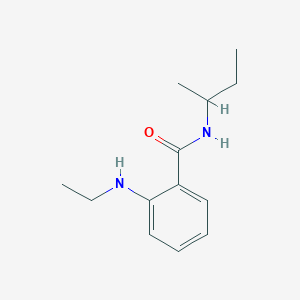

![N-cyclopentyl-2-piperidin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1392620.png)

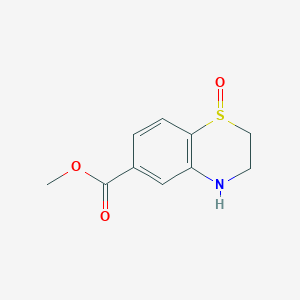

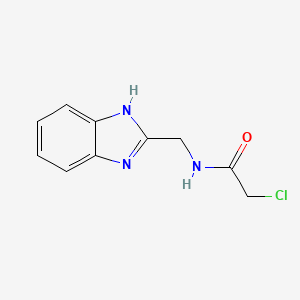

![1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride](/img/structure/B1392622.png)

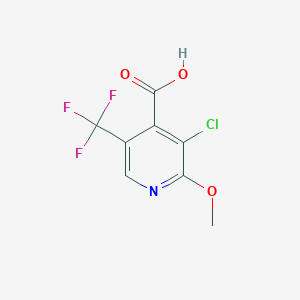

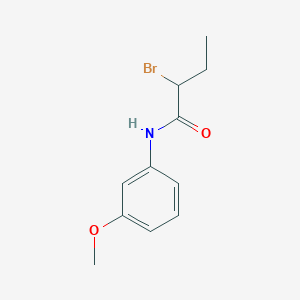

![Ethyl 5-pyrrolidin-1-yl-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1392624.png)

![ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate](/img/structure/B1392628.png)

![(4-Chlorophenyl){[4-(piperidin-1-ylmethyl)-2-thienyl]methyl}amine](/img/structure/B1392632.png)

![3-[(8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1392634.png)